3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
CAS No.: 2548988-53-8
Cat. No.: VC11812918
Molecular Formula: C16H19ClN4O2
Molecular Weight: 334.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548988-53-8 |
|---|---|
| Molecular Formula | C16H19ClN4O2 |
| Molecular Weight | 334.80 g/mol |
| IUPAC Name | 3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one |
| Standard InChI | InChI=1S/C16H19ClN4O2/c1-20-9-6-19-15(16(20)22)21-7-3-12(4-8-21)11-23-14-2-5-18-10-13(14)17/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3 |
| Standard InChI Key | PDLYNZQXBDNGAL-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C(C1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
Potential Biological Activities
Given its structural components, 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one may exhibit interactions with various biological targets. The chloropyridine group is known for enhancing interactions with enzymes and receptors, while the piperidine ring is common in drugs with diverse biological activities.
| Biological Target | Potential Activity | Mechanism |
|---|---|---|
| Enzymes | Inhibition | Binding to active site |
| Receptors | Modulation | Binding to receptor sites |
| Pathways | Regulation | Interaction with pathway components |
Comparison with Similar Compounds
Compounds with similar structural features, such as 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole and 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline, have shown potential in medicinal chemistry due to their diverse biological activities. These compounds often target various receptors and enzymes, exhibiting therapeutic effects such as anti-cancer, anti-bacterial, and anti-malarial properties.
| Compound | Core Scaffold | Biological Activity |
|---|---|---|
| Benzoxazole derivative | Benzoxazole | Potential therapeutic applications |
| Quinazoline derivative | Quinazoline | Anti-cancer, anti-bacterial, anti-malarial |
Future Research Directions
To fully understand the potential of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one, further research is necessary. This includes:
-
In Vitro Studies: Assessing the compound's activity against specific enzymes or receptors.
-
In Vivo Studies: Evaluating its efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its properties and reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume